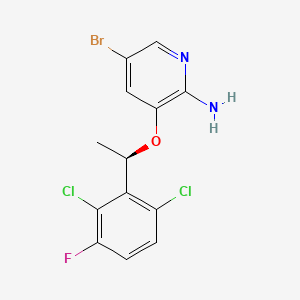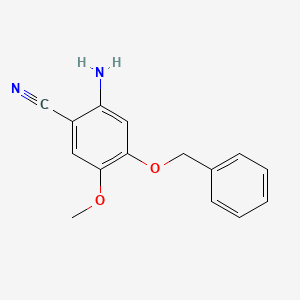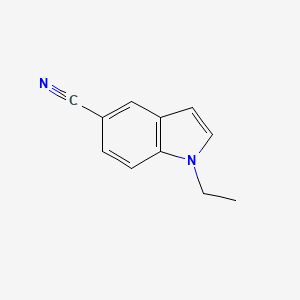
(R)-3-(cianometil)pirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Aplicaciones Científicas De Investigación
®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of chiral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as pyrrolidine or its derivatives.
Formation of Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Esterification: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyanomethyl group can yield primary amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl group can act as a nucleophile or electrophile, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activities and properties.
tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: A similar compound with an aminomethyl group instead of a cyanomethyl group.
Uniqueness: ®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both a cyanomethyl group and a tert-butyl ester group. These structural features confer specific reactivity and selectivity, making it valuable in asymmetric synthesis and the development of chiral drugs.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBXZOFLWOERN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472171 | |
| Record name | tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274692-07-8 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(cyanomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274692-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)




![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)

